7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol
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Overview
Description
7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a pyridinylamino group and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions to introduce the pyridinylamino and thiophenylmethyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
It may be investigated for its antiproliferative activity against cancer cell lines, as well as its potential as an antimicrobial or antiviral agent .
Industry
In industry, this compound can be used in the development of new materials, such as organic semiconductors and fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of 7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to antiproliferative effects in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 7-[(3-methoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
- 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Uniqueness
What sets 7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H15N3OS |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C19H15N3OS/c23-19-16(6-5-13-3-1-9-21-18(13)19)17(14-7-10-24-12-14)22-15-4-2-8-20-11-15/h1-12,17,22-23H |
InChI Key |
KSWFNFIKRRTNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CSC=C3)NC4=CN=CC=C4)O)N=C1 |
Origin of Product |
United States |
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